molecular formula C12H20N2S B13247347 [2-(Piperidin-1-yl)ethyl](thiophen-3-ylmethyl)amine

[2-(Piperidin-1-yl)ethyl](thiophen-3-ylmethyl)amine

Cat. No.: B13247347
M. Wt: 224.37 g/mol
InChI Key: FVYWGRVMTLKKRZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.32–7.25 (m, 1H, thiophene H-2)
  • δ 6.95–6.88 (m, 2H, thiophene H-4/H-5)
  • δ 3.72 (s, 2H, N–CH₂–thiophene)
  • δ 2.50–2.42 (m, 6H, piperidine N–CH₂ and ethyl linker)
  • δ 1.55–1.43 (m, 6H, piperidine CH₂)

¹³C NMR (100 MHz, CDCl₃):

  • δ 140.2 (thiophene C-3)
  • δ 126.8, 125.4 (thiophene C-2/C-4/C-5)
  • δ 58.9 (N–CH₂–thiophene)
  • δ 54.3 (piperidine C-2/C-6)
  • δ 45.1 (ethyl linker)
  • δ 25.7 (piperidine C-3/C-4/C-5)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 2,950 (C–H stretch, piperidine)
  • 1,580 (C=C aromatic, thiophene)
  • 1,450 (C–N stretch, amine)
  • 1,090 (C–S stretch, thiophene)

Mass Spectrometry (MS)

  • ESI-MS (m/z): 225.1 [M+H]⁺
  • Fragmentation pattern:
    • 224 → 154 (loss of C₅H₁₀N)
    • 154 → 85 (thiophen-3-ylmethyl ion)

Crystallographic Analysis and Bond Parameters

Single-crystal X-ray diffraction data for closely related compounds (e.g., CID 45483255) provide insights into bond metrics:

Table 2: Key Bond Lengths and Angles

Parameter Value
C–S (thiophene) 1.714 Å
C–N (piperidine) 1.452 Å
N–C (ethyl linker) 1.467 Å
C–C–N (piperidine) bond angle 111.3°
S–C–C (thiophene) bond angle 92.5°

The crystal packing exhibits van der Waals interactions between piperidine CH₂ groups and π-stacking of thiophene rings at 3.8 Å distances. Hydrogen bonding is absent due to the tertiary amine structure, consistent with analogs like N-ethyl-1-(thiophen-2-ylmethyl)piperidin-3-amine.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

2-piperidin-1-yl-N-(thiophen-3-ylmethyl)ethanamine

InChI

InChI=1S/C12H20N2S/c1-2-6-14(7-3-1)8-5-13-10-12-4-9-15-11-12/h4,9,11,13H,1-3,5-8,10H2

InChI Key

FVYWGRVMTLKKRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNCC2=CSC=C2

Origin of Product

United States

Preparation Methods

N-Alkylation Approach

One common method involves the N-alkylation of piperidine with a suitable ethyl halide derivative, followed by substitution with a thiophen-3-ylmethyl moiety.

  • Step 1: Piperidine is reacted with 2-chloroethylamine or a protected equivalent under basic conditions (e.g., triethylamine) in polar aprotic solvents such as acetonitrile or dimethylformamide.
  • Step 2: The resulting 2-(piperidin-1-yl)ethylamine intermediate undergoes nucleophilic substitution with thiophen-3-ylmethyl halides (e.g., bromide or chloride) or via reductive amination with thiophen-3-carboxaldehyde.
  • Reaction Conditions: Typically performed at room temperature to moderate heating (25–80 °C) with reaction times ranging from several hours to overnight to ensure completion.
  • Purification: Column chromatography on silica gel using toluene/ethyl acetate mixtures or recrystallization from ethanol/water mixtures.

This method benefits from straightforward reaction steps and moderate reaction conditions, yielding the target compound in good purity and yields often exceeding 75%.

Carbodiimide-Mediated Coupling

Another approach, inspired by methods used for related amine derivatives, involves coupling carboxylic acid derivatives of the thiophene moiety with the piperidinyl ethylamine using carbodiimide reagents such as N,N-dicyclohexylcarbodiimide (DCC):

  • Step 1: Activation of a thiophen-3-ylacetic acid derivative with DCC in toluene at 25–40 °C.
  • Step 2: Addition of 2-(piperidin-1-yl)ethylamine to the activated ester, allowing amide bond formation.
  • Step 3: Workup involves filtration of dicyclohexylurea byproduct, solvent removal under reduced pressure, and crystallization.
  • Yields: Typically range from 80% to 87%, with high purity confirmed by HPLC and elemental analysis.

Though this method forms an amide linkage rather than a simple amine linkage, modifications can be made to reduce the amide to the corresponding amine if desired.

Reductive Amination

Reductive amination is a versatile and widely used method for synthesizing substituted amines:

  • Step 1: Reaction of 2-(piperidin-1-yl)ethylamine with thiophen-3-carboxaldehyde in ethanol or methanol under reflux.
  • Step 2: Addition of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the intermediate imine to the secondary amine.
  • Step 3: Purification by crystallization or chromatography.
  • Advantages: Mild reaction conditions, high chemoselectivity, and good yields (generally 70–90%).
  • Considerations: Control of pH and stoichiometry is critical to avoid over-reduction or side reactions.

Cyclocondensation and Nucleophilic Substitution on Activated Chlorides

In more complex synthetic schemes involving thiophene derivatives, activated chlorides such as 8-chlorothieno[3,2-d]pyrimidine derivatives can be reacted with amines including 2-(piperidin-1-yl)ethylamine:

  • Step 1: Reflux of activated chloride with the amine in absolute ethanol for 8 hours.
  • Step 2: Removal of solvent and crystallization from water.
  • Yields: High yields between 79% and 88% have been reported.
  • Relevance: While this method is more specialized, it shows the feasibility of introducing the piperidinyl ethylamine substituent onto thiophene-based heterocycles.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Solvent(s) Temperature Reaction Time Typical Yield (%) Notes
N-Alkylation + Substitution Piperidine, 2-chloroethylamine, thiophen-3-ylmethyl halide Acetonitrile, DMF 25–80 °C 6–20 hours 75–85 Straightforward, moderate conditions
Carbodiimide Coupling Thiophen-3-ylacetic acid, DCC, piperidinyl ethylamine Toluene 25–40 °C Several hours 80–87 Forms amide linkage; needs further steps for amine
Reductive Amination 2-(Piperidin-1-yl)ethylamine, thiophen-3-carboxaldehyde, NaBH(OAc)3 Ethanol, Methanol Reflux (60–80 °C) 4–8 hours 70–90 Mild conditions, high selectivity
Nucleophilic Substitution on Activated Chlorides 8-Chlorothieno[3,2-d]pyrimidine, amine Absolute ethanol Reflux 8 hours 79–88 Specialized heterocycle synthesis

Research Findings and Notes

  • Reaction conditions such as solvent polarity, temperature control, and reagent stoichiometry critically influence the yield and purity of 2-(Piperidin-1-yl)ethylamine.
  • Purification techniques including silica gel chromatography and recrystallization are essential to remove side products and unreacted starting materials.
  • Analytical data such as elemental analysis, HPLC purity, and NMR spectroscopy confirm the structure and stereochemical integrity of the synthesized compound.
  • The choice of synthetic route depends on the availability of starting materials, desired functional groups (amine vs. amide), and scalability considerations.
  • Carbodiimide coupling is well-documented for related compounds, but direct reductive amination offers a more direct route to the amine linkage.
  • The nucleophilic substitution on activated chlorides provides access to more complex thiophene-containing heterocycles bearing the piperidinyl ethylamine substituent, broadening the scope of derivatives.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethylamine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Antimicrobial Activity

Compounds with 2-(piperidin-1-yl)ethylthio substituents at the C-2 position of pyrimidine rings exhibit potent antifungal activity (MIC values <10 µg/mL), outperforming morpholino or pyrrolidinyl analogs . In contrast, 2-(Piperidin-1-yl)ethylamine replaces the pyrimidine ring with a thiophene system, which may alter target specificity.

Enzyme Inhibition

Tertiary amines with two-carbon linkers, such as (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, demonstrate strong arginase inhibition via interactions with Asp 181/200 residues .

Receptor Binding and Toxicity

NMDA Receptor Antagonism

Piperidine-containing NMDA receptor antagonists, such as N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (Compound 5a), exhibit micromolar binding affinities and neuroprotective effects . However, thiophene’s electron-rich nature could alter binding kinetics compared to hydrophobic bicyclic systems.

Cytotoxicity Profile

In MDCK and N2a cell lines, piperidine-based NMDA antagonists show concentration-dependent toxicity above 100 µM, comparable to memantine . The thiophen-3-ylmethyl group in the target compound may mitigate toxicity by reducing cationic charge density, thereby decreasing non-specific membrane disruption.

Physicochemical Properties

Compound LogP (Predicted) Water Solubility Key Substituents
Target Compound 2.8 Moderate Thiophen-3-ylmethyl, piperidinylethyl
2-(Piperidin-1-yl)ethylthio pyrimidine 3.1 Low Pyrimidine, 4-chlorobenzyl
Compound 5a (NMDA antagonist) 2.5 Moderate Bicycloheptane, piperidinylethyl
3-(5-(Piperidinylmethyl)thienyl)prop-2-yn-1-amine 2.4 High Thiophene, propynylamine
  • Lipophilicity : The target compound’s LogP (2.8) balances membrane penetration and aqueous solubility, positioning it between the highly lipophilic pyrimidine derivatives (LogP 3.1) and more polar propynylamine analogs (LogP 2.4).
  • Solubility : The thiophene system improves solubility compared to bicycloheptane-containing analogs, which may enhance bioavailability .

Biological Activity

2-(Piperidin-1-yl)ethylamine is a synthetic organic compound that combines a piperidine ring with a thiophene moiety. This unique structural arrangement suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be categorized as an amine due to the presence of the amine functional group linked to both piperidine and thiophenyl groups. The piperidine component is often associated with psychoactive properties, while the thiophene structure can enhance electronic properties, contributing to its biological activity.

Antidepressant Effects

The piperidine moiety in similar compounds has been linked to antidepressant effects. Studies indicate that derivatives of piperidine exhibit significant interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Antimicrobial Properties

Research has demonstrated that compounds with thiophene structures possess antimicrobial activities. For instance, studies evaluating the antifungal efficacy of synthesized derivatives showed promising results against various fungi, including Candida albicans and Rhodotorula sp. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be significantly lower than standard antifungal agents like fluconazole, indicating strong antifungal potential .

Neuroprotective Effects

Some derivatives of piperidine compounds have shown neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These properties suggest that 2-(Piperidin-1-yl)ethylamine could potentially be developed for treating neurodegenerative diseases.

The biological activities of 2-(Piperidin-1-yl)ethylamine can be attributed to its interaction with specific biological targets:

  • Receptor Binding : The compound may exhibit binding affinity to various receptors involved in neurotransmission.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes related to inflammatory pathways, such as IKK-2, which plays a role in the NF-kB signaling pathway .

Antifungal Activity Study

A study synthesized a series of thiazolidinone derivatives from 2-(Piperidin-1-yl)ethylamine and evaluated their antifungal activity. The results indicated that certain derivatives had MIC values as low as 16.5 μg/mL against Rhodotorula sp, outperforming fluconazole .

Neuroprotective Study

In vitro assays demonstrated that specific derivatives could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests a potential therapeutic application in neurodegenerative conditions such as Alzheimer's disease.

Comparative Analysis

To further understand the biological potential of 2-(Piperidin-1-yl)ethylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-MethylpiperidineMethyl group on piperidineNeuroactive
Thiophene-based AntidepressantsThiophene ring with various substituentsAntidepressant
PiperidinylbenzamidesPiperidine linked to benzamideAnticancer

This table illustrates that while each compound exhibits unique properties, the combination of piperidine and thiophene in 2-(Piperidin-1-yl)ethylamine may provide synergistic effects enhancing its pharmacological profile.

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